molecular formula C16H11BrN4O2S B11956527 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-(4-nitrophenyl)-1,3-thiazole

Katalognummer: B11956527
Molekulargewicht: 403.3 g/mol
InChI-Schlüssel: UIXQTKIRNQYNPU-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that combines the structural elements of 4-bromobenzaldehyde and a thiazole ring substituted with a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The aldehyde group in 4-bromobenzaldehyde can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group in the nitrophenyl moiety can be reduced to an amine.

    Substitution: The bromine atom in the benzaldehyde ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: 4-bromobenzoic acid.

    Reduction: 4-aminobenzaldehyde [4-(4-aminophenyl)-1,3-thiazol-2-yl]hydrazone.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can facilitate binding to specific sites, while the nitrophenyl and thiazole moieties may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromobenzaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone
  • 4-bromobenzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • 4-bromobenzaldehyde [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

4-bromobenzaldehyde [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.

Eigenschaften

Molekularformel

C16H11BrN4O2S

Molekulargewicht

403.3 g/mol

IUPAC-Name

N-[(E)-(4-bromophenyl)methylideneamino]-4-(4-nitrophenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C16H11BrN4O2S/c17-13-5-1-11(2-6-13)9-18-20-16-19-15(10-24-16)12-3-7-14(8-4-12)21(22)23/h1-10H,(H,19,20)/b18-9+

InChI-Schlüssel

UIXQTKIRNQYNPU-GIJQJNRQSA-N

Isomerische SMILES

C1=CC(=CC=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Kanonische SMILES

C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.